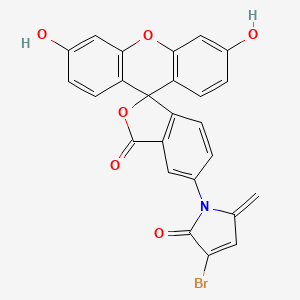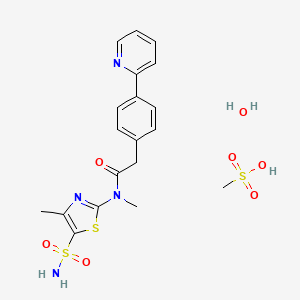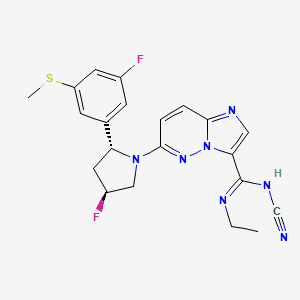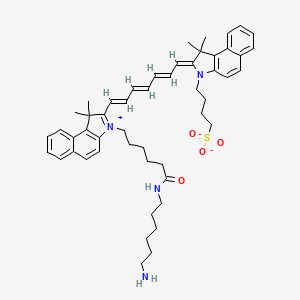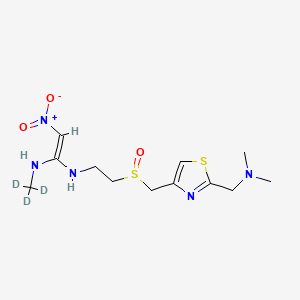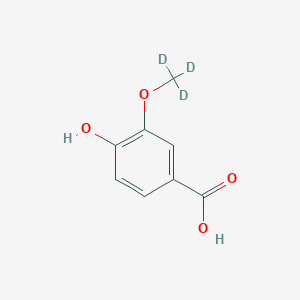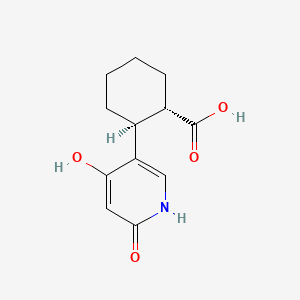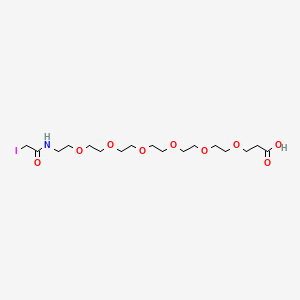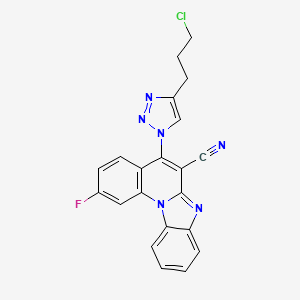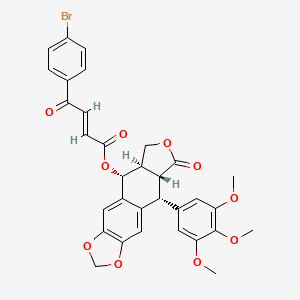
PI3K/Akt-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K/Akt-IN-2 is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) signaling pathway. This pathway is crucial for regulating various cellular processes, including cell growth, survival, metabolism, and angiogenesis. Dysregulation of the PI3K/Akt pathway is commonly associated with cancer and other diseases, making this compound a valuable compound for therapeutic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/Akt-IN-2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
PI3K/Akt-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and solvent environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
PI3K/Akt-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/Akt signaling pathway and its role in various chemical processes
Biology: Employed in cell biology research to investigate cellular responses to PI3K/Akt inhibition, including cell proliferation, apoptosis, and differentiation
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with PI3K/Akt pathway dysregulation
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K/Akt pathway
Wirkmechanismus
PI3K/Akt-IN-2 exerts its effects by inhibiting the activity of PI3K and Akt, key components of the PI3K/Akt signaling pathway. This inhibition disrupts downstream signaling events, leading to decreased cell proliferation, increased apoptosis, and altered cellular metabolism. The compound specifically targets the ATP-binding sites of PI3K and Akt, preventing their activation and subsequent signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PI3K/mTOR Inhibitors: Dual inhibitors targeting both PI3K and mammalian target of rapamycin (mTOR), such as BEZ235 and GDC-0980
Pan-PI3K Inhibitors: Compounds that inhibit all isoforms of PI3K, such as BKM120 and ZSTK474
Isoform-Specific PI3K Inhibitors: Inhibitors targeting specific PI3K isoforms, such as idelalisib (PI3K delta-specific) and alpelisib (PI3K alpha-specific)
Uniqueness
PI3K/Akt-IN-2 is unique in its ability to selectively inhibit both PI3K and Akt, providing a more comprehensive blockade of the PI3K/Akt signaling pathway. This dual inhibition can result in more effective suppression of tumor growth and survival compared to inhibitors targeting only one component of the pathway .
Eigenschaften
Molekularformel |
C32H27BrO10 |
|---|---|
Molekulargewicht |
651.5 g/mol |
IUPAC-Name |
[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] (E)-4-(4-bromophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C32H27BrO10/c1-37-25-10-17(11-26(38-2)31(25)39-3)28-19-12-23-24(42-15-41-23)13-20(19)30(21-14-40-32(36)29(21)28)43-27(35)9-8-22(34)16-4-6-18(33)7-5-16/h4-13,21,28-30H,14-15H2,1-3H3/b9-8+/t21-,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
IKTFRKYEGUKRPW-NHMJTRFWSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)/C=C/C(=O)C6=CC=C(C=C6)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)C=CC(=O)C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


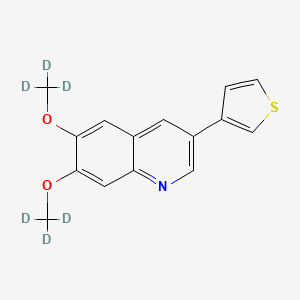
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418997.png)
